molecular formula C10H20O2 B1599951 7-Methylnonanoic acid CAS No. 41653-89-8

7-Methylnonanoic acid

Cat. No.: B1599951
CAS No.: 41653-89-8
M. Wt: 172.26 g/mol
InChI Key: TUIJQPRMECGEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylnonanoic acid is a medium-chain fatty acid with the molecular formula C10H20O2. It is characterized by a methyl group attached to the seventh carbon of a nonanoic acid chain. This compound is known for its hydrophobic nature and is practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylnonanoic acid can be synthesized through various methods. One common synthetic route involves a multi-step reaction starting with furfural. The process includes:

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of primary alcohols or aldehydes. Another method includes the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis of the resulting nitrile .

Chemical Reactions Analysis

Types of Reactions: 7-Methylnonanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids or esters.

Comparison with Similar Compounds

    Octanoic Acid: Another medium-chain fatty acid but without the methyl group at the seventh carbon.

    Nonanoic Acid: Similar structure but lacks the methyl substitution.

    Methyl Nonanoate: An ester form of nonanoic acid.

Uniqueness: 7-Methylnonanoic acid’s unique structure, with a methyl group at the seventh carbon, imparts distinct chemical properties and biological activities. This structural difference influences its hydrophobicity, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

7-methylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIJQPRMECGEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415558
Record name 7-methylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41653-89-8
Record name 7-methylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylnonanoic acid
Reactant of Route 2
Reactant of Route 2
7-Methylnonanoic acid
Reactant of Route 3
Reactant of Route 3
7-Methylnonanoic acid
Reactant of Route 4
Reactant of Route 4
7-Methylnonanoic acid
Reactant of Route 5
Reactant of Route 5
7-Methylnonanoic acid
Reactant of Route 6
Reactant of Route 6
7-Methylnonanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.